Sanguisorbigenin

概要

説明

サンギソルビゲニンは、バラ科の植物であるオニドコロ(Sanguisorba officinalis L.)から単離された天然化合物です。 この化合物は、特にメチシリン耐性黄色ブドウ球菌(MRSA)に対する強力な抗菌作用により、注目を集めています。 . サンギソルビゲニンは、バイオフィルム形成を阻害し、細胞膜の透過性を変化させることが知られており、従来の抗生物質と組み合わせて使用するための有望な候補となっています。 .

準備方法

合成経路と反応条件: サンギソルビゲニンは通常、オニドコロ(Sanguisorba officinalis L.)の乾燥根から単離されます。 抽出プロセスには、溶媒抽出、クロマトグラフィー、結晶化など、いくつかのステップが含まれます。 . 使用される特定の溶媒と条件は異なる可能性がありますが、一般的な溶媒にはメタノール、エタノール、水などがあります。

工業生産方法: サンギソルビゲニンの大規模工業生産方法に関する情報は限られていますが、オニドコロ(Sanguisorba officinalis L.)からの抽出プロセスは、 工業用クロマトグラフィー技術と溶媒抽出方法を用いてスケールアップすることができます。 .

化学反応の分析

反応の種類: サンギソルビゲニンは、酸化、還元、置換反応など、さまざまな化学反応を起こします。 これらの反応は、化合物の構造を修飾し、生物活性を高めるために不可欠です。 .

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主要な生成物: これらの反応から生成される主要な生成物には、抗菌作用と薬理作用が強化されたサンギソルビゲニンのさまざまな誘導体があります。 .

4. 科学研究への応用

サンギソルビゲニンは、幅広い科学研究への応用があります。

科学的研究の応用

Sanguisorbigenin has a wide range of scientific research applications:

Chemistry: It is used as a natural antibacterial agent and a modulator of β-lactam antibiotics

Biology: this compound is studied for its ability to inhibit biofilm formation and alter cell membrane permeability in bacteria

Medicine: It shows potential as an adjuvant in antibiotic therapy, particularly against methicillin-resistant Staphylococcus aureus

Industry: The compound’s antibacterial properties make it a candidate for use in developing new antimicrobial agents and coatings

作用機序

サンギソルビゲニンは、細菌におけるバイオフィルム形成を阻害し、細胞膜の透過性を変化させることで効果を発揮します。 . ペニシリン結合タンパク質2aを標的にし、メチシリン耐性黄色ブドウ球菌におけるメチシリン耐性に関与するmecA遺伝子の発現を低下させます。 . この二重の作用機序により、従来の抗生物質の効果が向上し、耐性の発達が抑制されます。 .

類似化合物:

サンギソルビン: オニドコロ(Sanguisorba officinalis L.)から単離された別の化合物です。

サンギソルビン酸: 抗炎症作用と抗菌作用で知られています。.

サンギソルボシド: 抗菌作用や抗炎症作用など、同様の薬理作用を示します。.

独自性: サンギソルビゲニンは、従来の抗生物質との強力な相乗効果と、細菌感染症の治療における大きな課題であるバイオフィルム形成を阻害する能力により、際立っています。 . 低細胞毒性と溶血作用も、治療薬としての可能性を高めています。 .

類似化合物との比較

Sanguisorbin: Another compound isolated from Sanguisorba officinalis L.

Sanguisorbic Acid: Known for its anti-inflammatory and antibacterial effects.

Sanguisorboside: Exhibits similar pharmacological activities, including antibacterial and anti-inflammatory properties.

Uniqueness: Sanguisorbigenin stands out due to its potent synergy with conventional antibiotics and its ability to inhibit biofilm formation, which is a significant challenge in treating bacterial infections . Its low cytotoxicity and hemolysis further enhance its potential as a therapeutic agent .

生物活性

Sanguisorbigenin (SGB) is a natural compound derived from the root of Sanguisorba officinalis, known for its potential therapeutic properties, particularly in antimicrobial applications. This article explores the biological activity of SGB, focusing on its antibacterial effects, mechanisms of action, and synergistic interactions with conventional antibiotics.

Antibacterial Activity

SGB has demonstrated significant antibacterial activity against various strains of Staphylococcus aureus, particularly methicillin-resistant strains (MRSA). The minimal inhibitory concentration (MIC) values for SGB against these strains range from 12.5 to 50 µg/mL, indicating its potency as an antimicrobial agent .

The mechanism by which SGB exerts its antibacterial effects includes:

- Inhibition of Biofilm Formation : SGB significantly reduces biofilm formation in MRSA, which is critical for bacterial survival and resistance .

- Alteration of Cell Membrane Permeability : Studies indicate that SGB disrupts the cell membrane integrity of bacteria, leading to cell death .

- Downregulation of Resistance Genes : SGB treatment has been shown to decrease the expression of the mecA gene and the levels of penicillin-binding protein 2a, which are associated with antibiotic resistance in MRSA .

Synergistic Effects with Antibiotics

Research has highlighted the synergistic potential of SGB when combined with conventional antibiotics. For instance, combinations of SGB with β-lactam antibiotics have shown enhanced antibacterial effects compared to either agent alone. The results from checkerboard assays reveal that SGB can restore the effectiveness of antibiotics against resistant strains, making it a valuable adjunct in antibiotic therapy .

Table 1: Synergistic Effects of this compound with Antibiotics

| Antibiotic | MIC (µg/mL) | MIC with SGB (µg/mL) | Synergy Type |

|---|---|---|---|

| Vancomycin | 32 | 16 | Synergistic |

| Linezolid | 8 | 4 | Strongly Synergistic |

| Amoxicillin | 16 | 8 | Synergistic |

| Gentamicin | 4 | 2 | Partial Synergy |

Note: Values are indicative and may vary based on specific bacterial strains and experimental conditions.

Case Studies

A notable case study assessed the efficacy of SGB combined with linezolid against clinical isolates of MRSA. The combination treatment not only enhanced bacterial killing but also reduced the time required to achieve significant bacterial load reduction compared to monotherapy with linezolid alone. This study underscores the clinical relevance of utilizing SGB in antibiotic regimens for treating resistant infections .

Cytotoxicity and Safety Profile

While evaluating the safety profile, studies indicate that SGB exhibits low cytotoxicity towards mammalian cells at concentrations effective against bacteria. The half-maximal inhibitory concentration (IC50) for RAW 264.7 cells was approximately 100 µg/mL, significantly higher than its MIC values against MRSA . Hemolysis assays further confirmed that SGB has minimal hemolytic activity, suggesting a favorable safety margin for therapeutic use .

特性

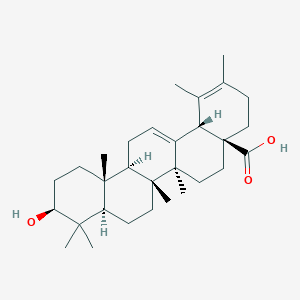

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-4,5,6,6a,7,8,8a,10,11,12,13,14b-dodecahydro-3H-picene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O3/c1-18-10-15-30(25(32)33)17-16-28(6)20(24(30)19(18)2)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h8,21-24,31H,9-17H2,1-7H3,(H,32,33)/t21-,22+,23-,24-,27-,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKJOHXSLBNLQHF-OXLNSTONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC1)C(=O)O)C)C)(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@H]2C3=CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC[C@]2(CC1)C(=O)O)C)C)(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901269517 | |

| Record name | (3β)-3-Hydroxyursa-12,19-dien-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901269517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6812-98-2 | |

| Record name | (3β)-3-Hydroxyursa-12,19-dien-28-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6812-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3β)-3-Hydroxyursa-12,19-dien-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901269517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。